[(8-Bromo-2-methyl-3-propylquinolin-4-yl)sulfanyl]acetic acid
Overview
Description
[(8-Bromo-2-methyl-3-propylquinolin-4-yl)sulfanyl]acetic acid is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with a bromo group, a methyl group, and a propyl group, along with a sulfanylacetic acid moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(8-Bromo-2-methyl-3-propylquinolin-4-yl)sulfanyl]acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the bromo, methyl, and propyl substituents. The final step involves the attachment of the sulfanylacetic acid moiety.
Quinoline Core Synthesis: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Substitution Reactions: The introduction of the bromo, methyl, and propyl groups can be achieved through electrophilic aromatic substitution reactions. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Sulfanylacetic Acid Attachment: The final step involves the nucleophilic substitution reaction between the quinoline derivative and a suitable sulfanylacetic acid precursor, such as thioglycolic acid, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(8-Bromo-2-methyl-3-propylquinolin-4-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromo group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Amines, thiols, bases like sodium hydroxide (NaOH)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Quinoline derivatives without the bromo group
Substitution: Quinoline derivatives with new substituents replacing the bromo group
Scientific Research Applications
[(8-Bromo-2-methyl-3-propylquinolin-4-yl)sulfanyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(8-Bromo-2-methyl-3-propylquinolin-4-yl)sulfanyl]acetic acid depends on its interaction with molecular targets and pathways. The quinoline core can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The sulfanylacetic acid moiety may also contribute to the compound’s biological activity by forming covalent bonds with target proteins, leading to altered cellular processes.
Comparison with Similar Compounds
[(8-Bromo-2-methyl-3-propylquinolin-4-yl)sulfanyl]acetic acid can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Camptothecin: An anticancer agent with a quinoline-based structure.
Quinoline-4-carboxylic acid: A simpler quinoline derivative used in various chemical syntheses.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties not found in other quinoline derivatives.
Properties
IUPAC Name |
2-(8-bromo-2-methyl-3-propylquinolin-4-yl)sulfanylacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2S/c1-3-5-10-9(2)17-14-11(6-4-7-12(14)16)15(10)20-8-13(18)19/h4,6-7H,3,5,8H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFDIZQBXKXDTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C2C(=C1SCC(=O)O)C=CC=C2Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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